molecular formula C11H13N3 B2859394 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1006658-07-6

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No. B2859394
CAS RN: 1006658-07-6
M. Wt: 187.246
InChI Key: JQOGBUDCDGYZOY-UHFFFAOYSA-N
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Description

“1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It’s an amphoteric in nature, meaning it shows both acidic and basic properties .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves a base-catalysed Claisen–Schmidt condensation reaction . This process constructs diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazole-based compounds are often used as intermediates in the synthesis of other compounds. For example, they can be used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it can react as both an acid and a base .

Scientific Research Applications

Supramolecular Structures

Pyrazole compounds, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, have been used to study the existence of planar stacking columns in supramolecular structures . Understanding these structures is crucial for designing molecules with desirable properties .

Heterocyclic Chalcones

Pyrazole-based chalcones have been synthesized from 1-phenyl-1H-pyrazol-3-ols . These compounds have potential applications in the development of new drugs due to their diverse biological activities .

Antifungal and Antimicrobial Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally similar to the compound , have shown antifungal and antimicrobial activity . They have been used in the synthesis of compounds active against various pathogens .

Anti-Inflammatory and Antipyretic Drugs

Several clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), contain a pyrazole pharmacophore . These drugs have anti-inflammatory and antipyretic properties .

Antidiabetic and Antioxidant Activity

Derivatives of 1,3-diazole, another class of compounds related to pyrazoles, have shown antidiabetic and antioxidant activities . These compounds could potentially be used in the treatment of diabetes and other diseases related to oxidative stress .

Anticancer Agents

Pyrazole compounds have also been investigated for their potential as anticancer agents . For instance, 1H-1,2,3-triazole-4-carboxylic acid derivatives have shown anticancer activity against various cancer cell lines .

Future Directions

The future directions in the research and development of pyrazole-based compounds are promising. They have become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, further exploration of the potential uses of these compounds in various fields, including medicinal chemistry and drug discovery, is warranted.

properties

IUPAC Name

1-(3-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGBUDCDGYZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Synthesis routes and methods

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